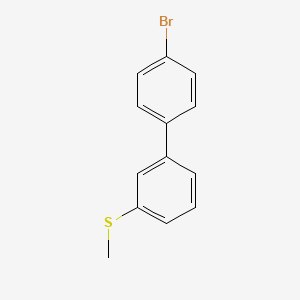

4-Bromo-3'-(methylthio)biphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(3-methylsulfanylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrS/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLAUJXJBQMFSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Biphenyl Scaffold: a Cornerstone in Advanced Organic Chemistry

The biphenyl (B1667301) moiety, which consists of two phenyl rings linked by a single carbon-carbon bond, is a foundational structural motif in organic chemistry. youtube.comnih.govtcichemicals.com This scaffold is not merely a simple combination of two aromatic rings; the rotational freedom around the central bond gives rise to unique stereochemical properties, including the potential for atropisomerism if rotation is hindered by bulky ortho substituents. sigmaaldrich.com

Biphenyls are recognized as "privileged scaffolds" in medicinal chemistry because their rigid yet tunable structure is found in a wide array of pharmacologically active compounds. gre.ac.uk Furthermore, the biphenyl framework is integral to the development of advanced materials, including liquid crystals, organic light-emitting diodes (OLEDs), and specialized polymers, due to its inherent rigidity and electronic properties. youtube.comnih.gov The functionalization of the biphenyl core is a key strategy for fine-tuning the physical and chemical properties of these materials. nih.gov

Strategic Importance of Bromine and Methylthio Functional Groups in Synthetic Design

The bromine atom serves as an exceptionally useful handle in synthetic organic chemistry. mdpi.comasianpubs.org Its presence on an aromatic ring, as in 4-Bromo-3'-(methylthio)biphenyl, opens up a vast array of synthetic possibilities, most notably through palladium-catalyzed cross-coupling reactions. researchgate.net Brominated aromatic compounds are key starting materials for reactions like the Suzuki-Miyaura, Stille, and Heck couplings, which are fundamental methods for constructing complex organic molecules by forming new carbon-carbon bonds. youtube.comgre.ac.uk The reactivity of aryl bromides is often considered a good balance between stability for purification and reactivity for coupling, making them more widely used than the more reactive aryl iodides or the less reactive aryl chlorides. tcichemicals.com

The methylthio group (-SCH3) , also known as a methylsulfanyl group, introduces a sulfur atom, which can influence the molecule's electronic properties and provides another site for chemical modification. The methylthio group is known to be a versatile functional group in organic synthesis. For instance, it can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which dramatically alters the electronic and steric properties of the molecule. These oxidized forms have applications in medicinal chemistry and materials science. Furthermore, the synthesis of biphenyls containing a methylthio group has been achieved through palladium-catalyzed cross-coupling reactions, highlighting the compatibility of this group with modern synthetic methods. researchgate.net

Evolution and Current Directions in Substituted Biphenyl Research

Regioselective Functionalization Approaches

The synthesis of asymmetrically substituted biphenyls like 4-Bromo-3'-(methylthio)biphenyl hinges on regioselective functionalization. This involves strategically introducing substituents at specific positions on the aromatic rings, either before or after the formation of the biphenyl core. Advanced methodologies allow chemists to navigate the challenges of reactivity and selectivity to achieve the desired isomer with high purity and yield.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon bonds. These methods are particularly well-suited for constructing the biphenyl scaffold of the target molecule.

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for synthesizing biphenyl derivatives. libretexts.orgnih.gov The reaction creates a C-C bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgyoutube.com For the synthesis of 4-Bromo-3'-(methylthio)biphenyl, two primary retrosynthetic pathways exist.

The first approach involves coupling (3-(methylthio)phenyl)boronic acid with 1,4-dibromobenzene. The second, and often more common, strategy is the reaction between (4-bromophenyl)boronic acid and a suitable 3-substituted methylthiobenzene halide, such as 1-bromo-3-(methylthio)benzene.

The general catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, a step that is facilitated by a base. nih.gov

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond of the biphenyl product and regenerating the palladium(0) catalyst. libretexts.org

The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side reactions. Electron-rich and bulky phosphine (B1218219) ligands are often employed to enhance catalyst activity and stability. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Biphenyl Synthesis

| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| (3-(methylthio)phenyl)boronic acid | 1,4-dibromobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 90 | High |

| (4-bromophenyl)boronic acid | 1-bromo-3-(methylthio)benzene | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | 100 | High |

Note: This table presents plausible conditions based on general Suzuki-Miyaura coupling protocols. Specific yields may vary.

While Suzuki-Miyaura coupling is prevalent, other transition metal-catalyzed reactions offer alternative routes to the biphenyl core. These can be particularly useful if the required organoboron starting materials are unstable or difficult to access.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by a palladium or nickel complex. For this synthesis, one could react a (3-(methylthio)phenyl)zinc halide with 1,4-dibromobenzene. Organozinc reagents are known for their high reactivity and functional group tolerance. nih.govacs.org

Stille Coupling: Stille coupling utilizes an organotin reagent (organostannane) reacting with an organohalide. A possible route would be the palladium-catalyzed reaction between (4-bromophenyl)trimethylstannane and 1-bromo-3-(methylthio)benzene. A significant drawback of Stille coupling is the toxicity of the organotin compounds. libretexts.org

Hiyama Coupling: This involves the coupling of an organosilicon compound with an organohalide in the presence of an activator, such as a fluoride (B91410) source. It is considered a more environmentally friendly alternative to Stille coupling.

Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium) to couple with an organohalide, typically catalyzed by nickel or palladium. The high reactivity of Grignard reagents can sometimes limit functional group compatibility. nih.gov

Directed Ortho Metalation and Subsequent Electrophilic Quenching

Directed ortho metalation (DoM) is a powerful regioselective strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent. organic-chemistry.orgwikipedia.org The resulting aryllithium intermediate can then be trapped by an electrophile to install a new functional group with high precision. baranlab.org

In the context of synthesizing 4-Bromo-3'-(methylthio)biphenyl, DoM could be used to prepare one of the key coupling partners. For example, starting with thioanisole (B89551) (methylthiobenzene), the methylthio group itself is a modest DMG. However, its directing power can be enhanced. Alternatively, a stronger DMG can be used to direct functionalization.

A plausible sequence is:

Start with a biphenyl precursor bearing a potent DMG, such as an amide or O-carbamate group.

Perform DoM using an organolithium base like n-butyllithium or sec-butyllithium, often in the presence of an additive like TMEDA (tetramethylethylenediamine) to break up lithium aggregates. wikipedia.orgbaranlab.org

The resulting ortho-lithiated species is then quenched with an appropriate electrophile. To install the methylthio group, an electrophilic sulfur source like dimethyl disulfide (MeSSMe) would be used.

This strategy allows for the precise placement of substituents, avoiding the formation of undesired isomers that can occur with traditional electrophilic aromatic substitution. harvard.edu

Selective Bromination Techniques

The introduction of a bromine atom specifically at the 4-position of the biphenyl scaffold is a critical step. Direct bromination of biphenyl tends to yield 4-bromobiphenyl (B57062) as a major product due to the directing effect of the phenyl group, but can also produce 2-bromobiphenyl (B48390) and dibrominated species. google.comrsc.org

Several methods have been developed for selective para-bromination:

Bromine with a Lewis Acid: Using elemental bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) is a classic method for aromatic bromination. rsc.org

N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent. Reactions with NBS, often in a polar solvent like dimethylformamide (DMF) or acetic acid, can favor para-bromination. rsc.org

Bromine Monochloride (BrCl): Reacting biphenyl with BrCl has been shown to be a simple and selective process for producing 4-bromobiphenyl with fast kinetics and good yields, even at ambient temperatures. google.com

To achieve the target compound, one could perform a selective bromination on 3'-(methylthio)biphenyl. The electron-donating nature of the methylthio group would activate the ring, but careful control of conditions would be necessary to favor bromination on the unsubstituted ring at the para-position.

Introduction of Methylthio Group via Thiolation or Alkylation

The methylthio (-SMe) group can be introduced onto the biphenyl scaffold through several nucleophilic or electrophilic pathways.

Nucleophilic Aromatic Substitution (SₙAr): If an activated aryl halide (e.g., with a nitro group ortho or para to the leaving group) is available, it can be displaced by a methylthiolate salt, such as sodium thiomethoxide (NaSMe). This is a common method for introducing thioether functionalities.

Palladium-Catalyzed Thioetherification: A more general approach involves the palladium-catalyzed coupling of an aryl halide or triflate with methylthiol. This modern method offers broad substrate scope and functional group tolerance.

Reaction with Disulfides: An aryllithium or Grignard reagent, potentially generated via DoM or halogen-metal exchange, can react with dimethyl disulfide (CH₃SSCH₃) to form the aryl methyl sulfide.

Alkylation of a Thiol: If a bromobiphenyl derivative can be converted to the corresponding thiol (e.g., via its lithium salt followed by quenching with elemental sulfur and subsequent reduction), the resulting thiophenol can be deprotonated with a base and alkylated with an electrophilic methyl source like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄).

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-Bromo-3'-(methylthio)biphenyl |

| (3-(methylthio)phenyl)boronic acid |

| 1,4-dibromobenzene |

| (4-bromophenyl)boronic acid |

| 1-bromo-3-(methylthio)benzene |

| Potassium (4-bromophenyl)trifluoroborate |

| 1-iodo-3-(methylthio)benzene |

| (3-(methylthio)phenyl)zinc halide |

| (4-bromophenyl)trimethylstannane |

| Thioanisole (methylthiobenzene) |

| n-butyllithium |

| sec-butyllithium |

| Tetramethylethylenediamine (TMEDA) |

| Dimethyl disulfide |

| Biphenyl |

| 2-bromobiphenyl |

| Iron(III) bromide |

| Aluminum bromide |

| N-Bromosuccinimide (NBS) |

| Bromine monochloride |

| 3'-(methylthio)biphenyl |

| Sodium thiomethoxide |

| Methyl iodide |

Multi-Step Synthetic Sequences from Simpler Precursors

The construction of the 4-Bromo-3'-(methylthio)biphenyl scaffold is most effectively achieved through a convergent synthesis, where two key fragments are prepared separately and then joined in a final coupling step. A common and powerful method for forming the biaryl bond is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction joins an organoboron compound with an organohalide, offering mild reaction conditions and a high tolerance for various functional groups.

A plausible multi-step synthesis of 4-Bromo-3'-(methylthio)biphenyl can be envisioned starting from two simpler precursors: 1-bromo-4-iodobenzene (B50087) and 3-(methylthio)phenylboronic acid.

Step 1: Synthesis of 3-(Methylthio)phenylboronic Acid

The synthesis of the required boronic acid can commence with 3-bromothioanisole. This starting material undergoes a metal-halogen exchange, typically with n-butyllithium at low temperatures, to form an aryllithium species. This intermediate is then quenched with a trialkyl borate (B1201080), such as trimethyl borate, followed by acidic workup to yield the desired 3-(methylthio)phenylboronic acid.

Step 2: Suzuki-Miyaura Coupling

With both coupling partners in hand, the final step is the Suzuki-Miyaura cross-coupling reaction. In this key step, 1-bromo-4-iodobenzene is reacted with 3-(methylthio)phenylboronic acid in the presence of a palladium catalyst and a base. The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective coupling at the iodo-position of 1-bromo-4-iodobenzene. This regioselectivity is a crucial aspect of the synthetic design, ensuring the formation of the desired product.

The general reaction is as follows:

1-bromo-4-iodobenzene + 3-(methylthio)phenylboronic acid → 4-Bromo-3'-(methylthio)biphenyl

This reaction is typically carried out in a suitable solvent system, such as a mixture of toluene and water, and requires a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate or potassium phosphate (B84403).

A detailed representation of this synthetic sequence is outlined in the table below:

| Step | Starting Material(s) | Reagents | Product |

| 1 | 3-Bromothioanisole | 1. n-Butyllithium 2. Trimethyl borate 3. Acidic workup | 3-(Methylthio)phenylboronic acid |

| 2 | 1-Bromo-4-iodobenzene, 3-(Methylthio)phenylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water) | 4-Bromo-3'-(methylthio)biphenyl |

This multi-step approach allows for the efficient construction of the target molecule from simpler, commercially available or readily synthesized precursors. The modularity of the Suzuki-Miyaura coupling also permits the synthesis of a wide range of analogs by simply varying the coupling partners.

Optimization of Reaction Conditions and Yields

The efficiency of the Suzuki-Miyaura coupling reaction is highly dependent on several factors, including the choice of catalyst, base, solvent, and reaction temperature. Optimization of these parameters is critical to maximize the yield and purity of the final product, 4-Bromo-3'-(methylthio)biphenyl.

Catalyst Selection:

A variety of palladium catalysts can be employed for the Suzuki-Miyaura coupling. While Tetrakis(triphenylphosphine)palladium(0) is a common choice, other catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or catalysts based on bulky, electron-rich phosphine ligands can offer improved reactivity and yields, particularly with challenging substrates.

Base and Solvent Effects:

The choice of base and solvent system is also crucial. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. The solvent system often consists of an organic solvent, such as toluene, dioxane, or dimethoxyethane (DME), mixed with water to facilitate the dissolution of the inorganic base. The optimal combination of base and solvent can significantly influence the reaction rate and yield.

Temperature and Reaction Time:

Suzuki-Miyaura reactions are typically conducted at elevated temperatures, often under reflux conditions, to ensure a reasonable reaction rate. The reaction progress is usually monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.

A representative optimization study for the synthesis of 4-Bromo-3'-(methylthio)biphenyl is summarized in the table below. This table illustrates the effect of varying the catalyst, base, and solvent on the reaction yield.

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90 | 75 |

| 2 | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/Water | 90 | 85 |

| 3 | Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | 85 | 78 |

| 4 | Pd(dppf)Cl₂ | Na₂CO₃ | DME/Water | 85 | 88 |

| 5 | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/Water | 100 | 82 |

| 6 | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/Water | 100 | 92 |

From this representative data, it can be concluded that the combination of a more sophisticated catalyst like Pd(dppf)Cl₂, a stronger base such as K₃PO₄, and a higher boiling point solvent system like dioxane/water at an elevated temperature can lead to a significant improvement in the yield of 4-Bromo-3'-(methylthio)biphenyl. These optimization studies are essential for developing a robust and scalable synthetic process.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Bromo-3'-(methylthio)biphenyl, both ¹H and ¹³C NMR spectroscopy are employed to establish atomic connectivity and deduce the substitution pattern on the biphenyl core.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring relationships through chemical shifts (δ) and spin-spin coupling constants (J). In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of 4-Bromo-3'-(methylthio)biphenyl displays characteristic signals for the aromatic protons and the methylthio group.

The protons on the 4-bromophenyl ring (H-2, H-3, H-5, H-6) typically appear as a pair of doublets due to symmetry. The protons on the 3'-(methylthio)phenyl ring exhibit a more complex splitting pattern, reflecting their distinct chemical environments. The methyl protons of the thioether group (SMe) appear as a sharp singlet, typically in the upfield region of the aromatic signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for 4-Bromo-3'-(methylthio)biphenyl in CDCl₃ shows the expected number of carbon signals, corresponding to the twelve aromatic carbons and the single methyl carbon. The carbon atoms attached to the bromine and sulfur atoms exhibit characteristic chemical shifts influenced by the electronegativity and shielding effects of these heteroatoms. The quaternary carbons, including the ipso-carbons of the biphenyl linkage and the carbon attached to the bromine, can also be identified.

A detailed analysis of the NMR data is presented in the table below.

| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) | Assignment |

| 7.50 (d, J=8.5 Hz, 2H) | H-3, H-5 |

| 7.42 (d, J=8.5 Hz, 2H) | H-2, H-6 |

| 7.35 (t, J=7.6 Hz, 1H) | H-5' |

| 7.28 (m, 2H) | H-4', H-6' |

| 7.18 (s, 1H) | H-2' |

| 2.52 (s, 3H) | SMe |

Data sourced from a doctoral thesis on the synthesis of related biphenyl ligands.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule. The IR spectrum of 4-Bromo-3'-(methylthio)biphenyl, typically recorded using a potassium bromide (KBr) pellet, exhibits several characteristic absorption bands (νmax). Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic rings appear in the 1600-1400 cm⁻¹ region. The presence of the C-Br bond is indicated by a strong absorption in the lower frequency "fingerprint" region. The C-S stretching vibration of the methylthio group also gives rise to a characteristic band.

| IR Absorption (KBr, cm⁻¹) | Assignment |

| 3065 | Aromatic C-H Stretch |

| 2921 | Methyl C-H Stretch |

| 1582 | Aromatic C=C Stretch |

| 1475 | Aromatic C=C Stretch |

| 1388 | Methyl C-H Bend |

| 1071 | C-S Stretch / Aromatic C-H in-plane bend |

| 1004 | Aromatic C-H in-plane bend |

| 818 | Aromatic C-H out-of-plane bend (para-disubstituted) |

| 781 | Aromatic C-H out-of-plane bend (meta-disubstituted) |

| 688 | C-Br Stretch |

Data sourced from a doctoral thesis on the synthesis of related biphenyl ligands.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

For 4-Bromo-3'-(methylthio)biphenyl, the chemical ionization (CI) mass spectrum shows a prominent molecular ion peak (M+) at m/z 279. The presence of a significant M+2 peak with nearly equal intensity is a characteristic isotopic signature of a monobrominated compound, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern in electron ionization (EI) mass spectrometry would be expected to involve the cleavage of the C-S and C-Br bonds, as well as fragmentation of the biphenyl system. Common fragmentation pathways for related compounds include the loss of a methyl radical (•CH₃) from the molecular ion, followed by the loss of a sulfur atom. nih.govnist.gov Cleavage of the C-Br bond would also be a prominent fragmentation pathway.

| Mass Spectrometry (CI) | |

| m/z | Assignment |

| 279 | [M]+ (Molecular Ion) |

Data sourced from a doctoral thesis on the synthesis of related biphenyl ligands.

X-ray Crystallography for Solid-State Molecular Architecture (Applicable to related biphenyl systems)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a specific crystal structure for 4-Bromo-3'-(methylthio)biphenyl is not publicly available, analysis of related brominated biphenyl systems provides valuable insights into the likely solid-state conformation.

Computational and Theoretical Investigations of 4 Bromo 3 Methylthio Biphenyl

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to determining the most stable arrangement of atoms in a molecule (its conformation) and the distribution of electrons within it (its electronic structure). These calculations solve approximations of the Schrödinger equation, providing detailed insights into molecular properties. acs.org

The key geometric parameter in biphenyl (B1667301) systems is the torsional or dihedral angle between the two rings. In biphenyl itself, this angle is approximately 37-42° in the gas phase and solution, resulting from a balance between steric hindrance of the ortho-hydrogens and π-conjugation across the rings. researchgate.net For 4-Bromo-3'-(methylthio)biphenyl, the presence of the bromo and methylthio substituents would influence this angle. DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can precisely predict these structural parameters. researchgate.nettandfonline.com

Table 1: Illustrative Example of Calculated Geometric Parameters for a Substituted Biphenyl (Note: This data is for 2-chloro-4-phenylphenol (B167023), a related substituted biphenyl, and serves as an example of the type of data obtained from DFT geometry optimization. tandfonline.com)

| Parameter | Bond | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C-Cl | 1.74 Å |

| Bond Length | C-O | 1.36 Å |

| Bond Length | C-C (inter-ring) | 1.49 Å |

| Bond Angle | C-C-Cl | 119.5° |

| Bond Angle | C-O-H | 109.3° |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. bhu.ac.inresearchgate.net

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. For 4-Bromo-3'-(methylthio)biphenyl, FMO analysis would reveal the energies of these orbitals and their spatial distribution. The locations of the HOMO and LUMO densities indicate the likely sites for electrophilic and nucleophilic attack, respectively. bhu.ac.iniucr.org DFT calculations are routinely used to compute the energies and visualize the shapes of these orbitals. bhu.ac.inresearchgate.net The introduction of electron-donating or -withdrawing substituents can significantly alter the energy levels and distribution of frontier orbitals. rsc.org

Table 2: Example Frontier Molecular Orbital Energies for a Substituted Thiophene Derivative (Note: This data is for a thiophene-containing imine and illustrates the typical output of an FMO analysis. nih.gov)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.21 |

| LUMO Energy | -2.35 |

Theoretical Prediction of Spectroscopic Parameters

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting and verifying experimental data. arxiv.org

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the different ways a molecule can vibrate. arxiv.org DFT calculations can predict the vibrational frequencies and their corresponding intensities for both IR and Raman spectra. researchgate.netyoutube.com To obtain these spectra, a frequency calculation is performed on the optimized geometry of 4-Bromo-3'-(methylthio)biphenyl. youtube.com The results provide a set of vibrational modes, each with a specific frequency (wavenumber, cm⁻¹).

The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors, so they are typically multiplied by a scaling factor to improve agreement with experimental data. youtube.com The simulated spectra allow for the assignment of specific absorption bands to particular molecular motions, such as C-H stretching, C=C aromatic ring stretching, C-Br stretching, and C-S stretching. Comparing simulated spectra with experimental ones can confirm the structure of a synthesized compound. tandfonline.com

Table 3: Example of Calculated vs. Experimental Vibrational Frequencies for 1-Bromo-4-Nitrobenzene (Note: This table illustrates how theoretical vibrational modes are assigned and compared to experimental data. The data is for a related brominated aromatic compound.)

| Assignment (Vibrational Mode) | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

|---|---|---|---|

| C-H stretch | 3105 | 3103 | 3106 |

| C-C stretch | 1589 | 1585 | 1588 |

| NO₂ symmetric stretch | 1348 | 1345 | 1347 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. nih.gov Quantum chemical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules. liverpool.ac.uknih.gov

For 4-Bromo-3'-(methylthio)biphenyl, the chemical shifts for each unique hydrogen and carbon atom would be calculated relative to a standard, typically tetramethylsilane (B1202638) (TMS). These calculations are performed on the DFT-optimized geometry. tandfonline.com The predicted shifts are then compared with experimental values, which can help in assigning the signals in a measured spectrum and confirming the molecular conformation in solution. nih.gov The agreement between calculated and experimental shifts is often evaluated using the root-mean-square deviation (RMSD). tandfonline.com

Table 4: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Substituted 4-Phenylphenol (Note: This data for 2-chloro-4-phenylphenol demonstrates the typical correlation between theoretical and experimental NMR data. tandfonline.com)

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| C1 | 151.8 | 154.2 |

| C2 | 122.1 | 125.0 |

| C3 | 129.6 | 131.5 |

| C4 | 129.9 | 132.1 |

| C1' | 136.2 | 138.8 |

Analysis of Intramolecular and Intermolecular Interactions

Beyond covalent bonds, weaker intramolecular and intermolecular interactions play a crucial role in determining molecular conformation, crystal packing, and biological activity. For 4-Bromo-3'-(methylthio)biphenyl, the key intramolecular interaction is the π-π stacking that can occur between the two phenyl rings. The extent of this interaction is balanced against the steric repulsion and is reflected in the dihedral angle.

Computational methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and quantify these non-covalent interactions. nih.govrsc.org NBO analysis examines the delocalization of electron density between orbitals, which can reveal stabilizing interactions like hyperconjugation or hydrogen bonds. rsc.org QTAIM analyzes the topology of the electron density to locate bond critical points (BCPs) between atoms, which provides evidence for interactions such as hydrogen bonds and van der Waals forces, and allows for an estimation of their strength. nih.gov These analyses would provide a detailed picture of the subtle forces governing the structure and potential aggregation behavior of 4-Bromo-3'-(methylthio)biphenyl.

Molecular Dynamics Simulations for Conformational Landscape

An MD simulation of 4-bromo-3'-(methylthio)biphenyl would involve the following steps:

System Setup: A starting 3D structure of the molecule would be generated. This initial conformation could be obtained from quantum mechanical calculations or standard bond lengths and angles. The molecule would then be placed in a simulation box, often solvated with a chosen solvent (e.g., water or an organic solvent) to mimic experimental conditions.

Force Field Application: A force field, which is a set of empirical energy functions and parameters, would be assigned to describe the potential energy of the system as a function of its atomic coordinates. Force fields like AMBER, CHARMM, or GROMOS are commonly used for organic molecules.

Simulation Production: The system's trajectory is then propagated through time by numerically integrating Newton's equations of motion. This generates a large number of conformations that the molecule can adopt at a given temperature and pressure.

By analyzing the trajectory from an MD simulation, a detailed picture of the conformational landscape can be constructed. This includes identifying the most stable conformations, the energy barriers between them, and the dynamics of conformational changes. For 4-bromo-3'-(methylthio)biphenyl, a key aspect to investigate would be the distribution of the dihedral angle between the bromo-substituted phenyl ring and the methylthio-substituted phenyl ring.

Illustrative Data from a Hypothetical Molecular Dynamics Simulation

The following tables represent the type of data that would be generated from a molecular dynamics simulation of 4-bromo-3'-(methylthio)biphenyl. Note: This is for illustrative purposes only, as specific experimental or computational data for this compound is not available.

Table 1: Predicted Low-Energy Conformers of 4-Bromo-3'-(methylthio)biphenyl

This table would list the key low-energy conformations identified from the simulation, characterized by their dihedral angles and relative energies.

| Conformer | Dihedral Angle (Ring 1 - Ring 2) (°) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 45.2 | 0.00 | 65 |

| 2 | 135.8 | 1.2 | 25 |

| 3 | -44.8 | 0.1 | 10 |

Table 2: Rotational Barrier for Inter-ring Rotation

This table would provide the calculated energy barrier for the rotation around the bond connecting the two phenyl rings, a crucial parameter for understanding the molecule's flexibility.

| Rotational Process | Energy Barrier (kcal/mol) |

| Conformer 1 -> Conformer 2 | 2.5 |

| Conformer 2 -> Conformer 1 | 1.3 |

The insights gained from such molecular dynamics simulations are invaluable. They can help to rationalize structure-activity relationships, understand how the molecule might bind to a biological target, and predict its macroscopic properties. While specific studies on 4-bromo-3'-(methylthio)biphenyl are yet to be widely published, the application of these established computational methods holds significant promise for a deeper understanding of this compound.

Applications of 4 Bromo 3 Methylthio Biphenyl As a Synthetic Building Block and Intermediate

Construction of Complex Organic Molecules

The unique substitution pattern of 4-Bromo-3'-(methylthio)biphenyl makes it a valuable intermediate for synthesizing more elaborate molecular structures.

The presence of a bromo group makes 4-Bromo-3'-(methylthio)biphenyl an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govrsc.org This reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the synthesis of a vast array of unsymmetrical biaryl compounds. gre.ac.uk By reacting 4-Bromo-3'-(methylthio)biphenyl with various arylboronic acids or esters, chemists can systematically introduce a wide range of functional groups at the 4-position. mdpi.comnih.govarkat-usa.org

This synthetic flexibility is crucial in materials science, where the properties of biphenyl-based materials are tuned by modifying their substituents. bohrium.com For instance, coupling with electron-donating or electron-withdrawing groups can alter the electronic and photophysical properties of the resulting molecule, tailoring it for use in specific applications. nih.gov

Interactive Table: Exemplar Suzuki-Miyaura Coupling Reactions

| Reactant 1 | Reactant 2 (Arylboronic Acid) | Potential Product Class |

| 4-Bromo-3'-(methylthio)biphenyl | Phenylboronic acid | Terphenyl derivatives |

| 4-Bromo-3'-(methylthio)biphenyl | (4-formylphenyl)boronic acid | Aldehyde-functionalized biphenyls |

| 4-Bromo-3'-(methylthio)biphenyl | Thiophene-boronic acid | Aryl-heteroaryl compounds |

| 4-Bromo-3'-(methylthio)biphenyl | Pyrimidine-boronic acid | Pyrimidine-substituted biphenyls mdpi.com |

The biphenyl (B1667301) unit is a fundamental backbone in synthetic organic chemistry, forming the core of many complex architectures. nih.gov 4-Bromo-3'-(methylthio)biphenyl can be incorporated into larger, advanced molecular scaffolds. The reactivity of the C-Br bond allows for its integration into polycyclic systems or complex ligands used in catalysis. nih.gov For example, substituted biphenyl anilines are precursors to dyes and organometallic complexes. nih.gov The methylthio group, while less reactive than the bromo group, can influence the conformational properties of the molecule and participate in non-covalent interactions, which is important in the design of supramolecular structures.

Precursor for Functional Materials Development

The structural and electronic characteristics of 4-Bromo-3'-(methylthio)biphenyl make it a promising precursor for the development of novel functional materials.

Biphenyl derivatives are extensively studied and utilized for their liquid crystal properties. mdpi.com The rigid biphenyl core is a common mesogen, a fundamental unit of a liquid crystal. By modifying 4-Bromo-3'-(methylthio)biphenyl, new liquid crystalline materials can be synthesized. For example, the bromo-substituent can be replaced with long alkyl or alkoxy chains via cross-coupling, a common strategy for inducing mesophase behavior. researchgate.net The presence and position of the methylthio group could impart specific properties, such as influencing the dielectric anisotropy and phase transition temperatures of the final material. researchgate.net

Biphenyl-containing molecules are key components in organic electronics, serving as building blocks for organic semiconductors. tcichemicals.com These materials are used in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The bromo-functionalization of 4-Bromo-3'-(methylthio)biphenyl allows for its polymerization or incorporation into larger π-conjugated systems through reactions like Suzuki or Heck coupling. arkat-usa.org

Furthermore, the sulfur atom in the methylthio group can be advantageous. Thioether and thiophene-containing compounds are known to be effective in organic electronics. nih.govresearchgate.net The sulfur atom can promote favorable intermolecular interactions and facilitate charge transport. It can also provide a strong anchoring point to gold surfaces, which is a valuable property for fabricating thin-film devices. researchgate.net

Utilization in Medicinal Chemistry Research as an Intermediate for Analog Generation (Drawing from related biphenyl applications)

The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous biologically active compounds and approved drugs. bohrium.comrsc.orgnih.gov Likewise, thioethers are the third most common sulfur-containing functional group found in pharmaceuticals. nih.govrsc.org This makes 4-Bromo-3'-(methylthio)biphenyl a highly attractive starting point for medicinal chemistry campaigns.

The compound serves as a versatile intermediate for generating libraries of new chemical entities for drug discovery. Through cross-coupling reactions at the bromo-position, a diverse range of substituents can be introduced to probe structure-activity relationships (SAR). nih.gov This allows medicinal chemists to systematically optimize a compound's potency, selectivity, and pharmacokinetic properties. Given the wide range of biological activities exhibited by other biphenyl derivatives—including anticancer, antihypertensive, and anti-inflammatory effects—analogs derived from this scaffold could be explored for various therapeutic targets. bohrium.comnih.gov

Interactive Table: Examples of Bioactive Biphenyl and Thioether Compounds

| Compound Name | Class | Therapeutic Application |

| Valsartan | Biphenyl derivative | Antihypertensive bohrium.com |

| Fenbufen | Biphenyl derivative | Anti-inflammatory bohrium.com |

| Sonidegib | Biphenyl derivative | Anticancer bohrium.com |

| Cimetidine | Thioether-containing | H₂ receptor antagonist |

| Montelukast | Thioether-containing | Asthma treatment rsc.org |

| Ufiprazole | Thioether-containing | Peptic ulcer treatment rsc.org |

Catalyst Ligand Precursor Development (if applicable)

Based on available research, there is no specific information detailing the use of 4-Bromo-3'-(methylthio)biphenyl as a direct precursor for the development of catalyst ligands.

While aryl bromides, such as brominated biphenyls, are a well-established class of starting materials for synthesizing phosphine (B1218219) ligands, specific studies employing 4-Bromo-3'-(methylthio)biphenyl for this purpose are not documented in the searched scientific literature. Phosphine ligands are crucial in homogeneous catalysis, where they coordinate to a metal center and influence the catalyst's activity, stability, and selectivity. researchgate.nettaylorandfrancis.comsigmaaldrich.com

The general synthetic strategy to convert an aryl bromide into a phosphine ligand often involves one of the following pathways:

Reaction with Organometallic Reagents: The aryl bromide can first be converted into an organometallic reagent, such as an organolithium or Grignard reagent. This nucleophilic species is then reacted with a phosphorus electrophile like chlorodiphenylphosphine (B86185) or phosphorus trichloride (B1173362) to form the desired phosphine ligand. researchgate.netorgsyn.org

Nucleophilic Phosphinylation: Alternatively, the aryl bromide can react with a nucleophilic phosphorus source, such as a metal phosphide (B1233454) (e.g., lithium diphenylphosphide), to form the carbon-phosphorus bond directly. researchgate.net

Although 4-Bromo-3'-(methylthio)biphenyl possesses the necessary bromine atom for these transformations, no research findings or data are available to confirm its application in creating specific catalyst ligands. Therefore, no data tables or detailed research findings on its use as a catalyst ligand precursor can be provided.

Future Research Trajectories and Outlook for 4 Bromo 3 Methylthio Biphenyl Chemistry

Exploration of Sustainable and Green Synthetic Methodologies

The traditional synthesis of biphenyls, often relying on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is highly effective. However, future research will increasingly prioritize the development of more sustainable and environmentally benign methods for synthesizing 4-Bromo-3'-(methylthio)biphenyl.

Key areas of exploration include:

Aqueous-Phase Catalysis: Shifting from organic solvents to water is a primary goal of green chemistry. Research into ligand-free or water-soluble ligand/catalyst systems for the Suzuki-Miyaura coupling can significantly reduce the environmental impact. researchgate.netrsc.org For instance, using recyclable nanocatalysts in pure water at room temperature has shown high yields for other biphenyl (B1667301) derivatives and could be adapted for this specific target. researchgate.netnih.gov

Energy-Efficient Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. rsc.orgresearchgate.net Applying microwave irradiation to the synthesis of 4-Bromo-3'-(methylthio)biphenyl could reduce energy consumption and minimize the formation of byproducts. researchgate.netresearchgate.net

Recyclable Catalysts: The development of robust, recyclable catalysts, such as palladium supported on nanoparticles or polymers, is crucial for making the synthesis more economical and sustainable. nih.govresearchgate.net Heterogeneous catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. researchgate.netnih.gov

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Biphenyl Synthesis

| Feature | Conventional Method (e.g., Classical Suzuki Coupling) | Green/Sustainable Alternative | Potential Advantage of Green Method |

|---|---|---|---|

| Solvent | Organic solvents (e.g., Toluene (B28343), Dioxane, THF) | Water, Polyethylene Glycol (PEG) | Reduced toxicity and environmental pollution. |

| Catalyst | Homogeneous Palladium complexes | Heterogeneous/recyclable nanocatalysts (e.g., Pd on LaPO₄) | Catalyst can be recovered and reused, reducing cost and metal waste. nih.gov |

| Energy Input | Conventional heating (reflux) for several hours | Microwave irradiation (minutes) | Faster reaction times and lower energy consumption. rsc.org |

| Reaction Temp. | Often elevated temperatures (80-110°C) | Room temperature or mildly elevated | Safer operating conditions and reduced energy demand. researchgate.net |

Development of Novel Derivatization Strategies for Enhanced Functionality

The existing functional groups on 4-Bromo-3'-(methylthio)biphenyl serve as valuable starting points for creating a diverse library of new compounds with enhanced or entirely new properties. Future research will focus on innovative strategies to modify this scaffold.

Modification of the Methylthio Group: The sulfur atom is a versatile functional handle. It can be oxidized to sulfoxide (B87167) or sulfone, which would drastically alter the electronic properties of the phenyl ring. Alternatively, the methylthio group can be replaced by other functional groups, such as alkyl or aryl groups, through nickel-catalyzed Grignard reactions. acs.org A recent strategy involves sulfoniumization, which can enhance the solubility of aromatic compounds and allows for subsequent C-C and C-heteroatom bond formations. nih.gov

Cross-Coupling at the Bromine Position: The bromine atom is ideally suited for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi, Buchwald-Hartwig amination). rsc.org This allows for the introduction of various substituents, including alkyl, aryl, heteroaryl, amine, and phosphine (B1218219) groups, thereby tuning the molecule's steric and electronic profile for specific applications. gre.ac.uksemanticscholar.org

Direct C-H Functionalization: A more advanced strategy involves the direct activation and functionalization of C-H bonds on the aromatic rings. This atom-economical approach avoids the need for pre-functionalized substrates. Research could explore methods to selectively introduce new groups at other positions on the biphenyl core, guided by the directing effects of the existing bromo and methylthio substituents.

Table 2: Potential Derivatization Reactions for 4-Bromo-3'-(methylthio)biphenyl

| Site of Derivatization | Reaction Type | Reagents/Catalysts | Potential New Functional Group |

|---|---|---|---|

| C4-Br Bond | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl, Heteroaryl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | Primary/Secondary/Tertiary Amine | |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl | |

| C3'-SMe Group | Oxidation | Oxidizing agent (e.g., m-CPBA) | Sulfoxide (-S(O)Me), Sulfone (-SO₂Me) |

| Nickel-catalyzed Substitution | Grignard reagent (R-MgBr), Ni catalyst | Alkyl, Aryl | |

| Aromatic C-H Bonds | C-H Activation/Functionalization | Pd, Rh, or Ru catalysts | Acyl, Alkyl, Aryl |

Interdisciplinary Research with Computational Chemistry for Rational Design

The integration of computational chemistry with synthetic chemistry provides a powerful paradigm for the rational design of new molecules. By predicting molecular properties before undertaking complex synthesis, researchers can save time and resources, focusing on candidates with the highest potential.

Predicting Electronic and Photophysical Properties: Density Functional Theory (DFT) is a powerful tool for calculating the electronic structure of molecules. youtube.comyoutube.com For derivatives of 4-Bromo-3'-(methylthio)biphenyl, DFT can be used to predict key parameters like HOMO/LUMO energy levels, band gaps, and absorption spectra. chemmethod.comresearchgate.net This is crucial for designing materials for organic electronics, such as organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs). chemmethod.com

Conformational Analysis: The torsional angle between the two phenyl rings in biphenyl derivatives is a critical determinant of their properties. Computational methods can predict the rotational barriers and stable conformations of new derivatives, which is essential for understanding their biological activity or their packing in a solid-state material. nih.govrsc.org

Reaction Mechanism and Selectivity: Computational studies can elucidate reaction mechanisms, helping to optimize conditions and predict the regioselectivity of derivatization reactions like C-H functionalization. acs.org This insight allows for the targeted synthesis of specific isomers.

Expansion into Emerging Fields of Materials Science and Bio-Inspired Chemistry

The unique structure of 4-Bromo-3'-(methylthio)biphenyl makes it a promising candidate for exploration in several emerging scientific fields.

Advanced Materials: The biphenyl unit is a common building block for liquid crystals and covalent organic frameworks (COFs). wikipedia.org The specific substituents of 4-Bromo-3'-(methylthio)biphenyl could be leveraged to create new materials with tailored properties. For example, it could serve as a linker in COFs designed for gas storage or catalysis, or as a component in novel organic semiconductors. acs.orgrsc.orgresearchgate.net The presence of sulfur, in particular, is of interest for enhancing intermolecular interactions and charge transport in organic electronic materials.

Bio-Inspired Chemistry: Nature often uses molecular scaffolds to achieve remarkable functions. The biphenyl structure can be used as a rigid scaffold to mimic biological systems. For example, biphenyl-peptide conjugates have been used to create self-assembling hydrogels for tissue engineering. nih.gov The functional groups on 4-Bromo-3'-(methylthio)biphenyl could be used to attach peptides or other biomolecules, creating new bio-inspired materials. Furthermore, sulfur-containing ligands are important in bio-inspired catalysts that mimic enzymes like hydrogenases. anl.govornl.gov Derivatives of this compound could be explored as ligands for creating novel, efficient catalysts for energy-related reactions. acs.orgnih.gov

Q & A

Basic: What are the optimal synthetic routes for 4-Bromo-3'-(methylthio)biphenyl, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple brominated aryl halides with methylthio-substituted boronic acids. Key factors include:

- Solvent selection : Use toluene or THF for better solubility of aromatic intermediates .

- Base optimization : Potassium carbonate or sodium bicarbonate enhances coupling efficiency by stabilizing the palladium intermediate .

- Temperature control : Reactions at 80–100°C for 12–24 hours yield >75% purity, but prolonged heating may induce side reactions like debromination .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing 4-Bromo-3'-(methylthio)biphenyl?

- NMR spectroscopy : ¹H and ¹³C NMR resolve the biphenyl backbone (δ 7.2–7.8 ppm for aromatic protons) and methylthio group (δ 2.5 ppm for SCH₃) .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (C₁₃H₁₁BrS, MW 287.2) with isotopic patterns matching bromine .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) and detect trace byproducts .

Basic: How does the methylthio substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The methylthio group (-SCH₃) acts as a mild electron donor via resonance, slightly deactivating the aromatic ring compared to electron-withdrawing groups (e.g., -NO₂). This reduces electrophilic substitution rates but enhances stability in oxidative conditions. For bromine displacement, polar aprotic solvents (DMF, DMSO) and nucleophiles like amines or thiols are effective at 60–80°C .

Advanced: How can computational modeling (e.g., DFT) predict the electronic effects of bromine and methylthio substituents?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:

- Bromine increases the compound’s electron affinity (EA = 1.8 eV) due to its electronegativity, stabilizing the LUMO.

- Methylthio raises the HOMO energy (-5.2 eV vs. -6.1 eV for unsubstituted biphenyl), enhancing nucleophilic reactivity .

- Charge distribution : Bromine withdraws electron density from the para position, while methylthio donates to the meta, creating regioselective reaction sites .

Advanced: What strategies mitigate contradictions in biological activity data across studies?

- Dose-response standardization : Use IC₅₀ values normalized to cell viability assays (e.g., MTT) to account for cytotoxicity variations .

- Solubility controls : Pre-dissolve the compound in DMSO (<0.1% v/v) to avoid aggregation artifacts in enzyme inhibition assays .

- Metabolic stability testing : Liver microsome assays (e.g., human CYP450 isoforms) identify rapid degradation pathways that may skew activity results .

Advanced: How can structural analogs be designed to enhance binding to biological targets (e.g., kinases)?

- Bioisosteric replacement : Substitute bromine with -CF₃ (similar size/hydrophobicity) or methylthio with sulfoxide (-SOCH₃) to modulate binding affinity .

- Fragment-based screening : Co-crystallize analogs with target proteins (e.g., EGFR kinase) to identify critical interactions (e.g., halogen bonding with bromine) .

- Pharmacokinetic optimization : Introduce polar groups (e.g., -OH) at the 4-position to improve aqueous solubility without disrupting target engagement .

Advanced: What role does 4-Bromo-3'-(methylthio)biphenyl play in materials science applications?

- Organic semiconductors : The biphenyl core facilitates π-π stacking in thin-film transistors, with bromine enhancing air stability via reduced oxidation .

- Liquid crystals : Methylthio groups lower melting points (Tm < 100°C) compared to -OCH₃ analogs, enabling tunable mesophase behavior .

- Photocatalysts : When functionalized with Ru complexes, the compound exhibits visible-light absorption (λmax = 450 nm) for CO₂ reduction .

Advanced: How do steric effects of the methylthio group impact catalytic coupling reactions?

In Heck reactions , the -SCH₃ group’s steric bulk (~2.1 Å) slows transmetalation steps, requiring bulky ligands (e.g., XPhos) to prevent catalyst poisoning. Comparative studies show:

- Turnover frequency (TOF) : 4-Bromo-3'-(methylthio)biphenyl (TOF = 120 h⁻¹) vs. 4-Bromo-3'-methoxybiphenyl (TOF = 200 h⁻¹) under identical conditions .

- Byproduct formation : Steric hindrance reduces β-hydride elimination, minimizing undesired alkene byproducts (<5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.